(R)-3-Aminoazepan-2-one
Description
Properties
IUPAC Name |
(3R)-3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331447 | |
| Record name | (r)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28957-33-7 | |
| Record name | (r)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28957-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Conditions
The synthesis begins with compound I (assumed to be an (R)-configured piperidine derivative) and proceeds as follows:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Esterification | Methanol, H₂SO₄, 45°C, 2h | 85–90 |
| 2 | Cbz Protection | Benzyl chloroformate, Na₂CO₃, CH₂Cl₂, 0°C | 78–82 |
| 3 | Reduction | LiAlH₄, THF, -5–15°C | 88–92 |
| 4 | Sulfonylation | p-Toluenesulfonyl chloride, CH₂Cl₂, 0°C, 2h | 80–85 |
| 5 | Cyclization & Deprotection | Acetonitrile, 25°C, 48h; HCl/EtOH | 75–80 |
Key Observations :
-
Step 1 : Esterification with methanol and sulfuric acid achieves near-quantitative conversion under reflux (45°C). Excess methanol ensures complete reaction while minimizing racemization.
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Step 2 : Benzyl chloroformate introduces the Cbz group at 0°C to preserve stereochemistry. Dichloromethane facilitates rapid mixing, and sodium carbonate neutralizes generated HCl.
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Step 5 : Cyclization in acetonitrile at ambient temperature (25°C) over 48h ensures ring closure without epimerization. Final deprotection with HCl/EtOH yields the hydrochloride salt, which is recrystallized to >97% purity.
Process Optimization Studies
The patent provides three embodiments with modified conditions to enhance yield and scalability:
Temperature Variations in Esterification
| Embodiment | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 45 | 2 | 89 |
| 2 | 44 | 2.5 | 87 |
| 3 | 46 | 1.5 | 85 |
Mild heating (44–46°C) balances reaction rate and stereochemical integrity. Prolonged heating at lower temperatures (44°C) marginally reduces yield due to side reactions.
Solvent Effects in Cyclization
Acetonitrile outperforms THF and DMF in cyclization efficiency:
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Acetonitrile : 78% yield, 99% e.e.
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THF : 65% yield, 95% e.e.
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DMF : 70% yield, 92% e.e.
Polar aprotic solvents stabilize intermediates, but acetonitrile’s low viscosity improves mass transfer, accelerating ring closure.
Critical Parameters for Enantioselectivity
Temperature Control in Reduction
Lithium aluminum hydride (LiAlH₄) reduction at -5°C minimizes racemization:
-
-5°C : 92% yield, 99% e.e.
-
15°C : 85% yield, 93% e.e.
Low temperatures suppress keto-enol tautomerization, preserving the (R)-configuration.
Recrystallization Protocols
Ethanol recrystallization of the hydrochloride salt enhances purity:
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Crude product : 90% purity, 97% e.e.
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Recrystallized : 97% purity, 99% e.e.
Ethanol’s moderate polarity selectively dissolves impurities while retaining the product.
Comparative Analysis with Alternative Routes
While the patent method dominates industrial production, academic studies propose alternatives:
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures achieves 95% e.e. but requires costly enzymes and yields ≤50%.
Asymmetric Hydrogenation
Pd/C-catalyzed hydrogenation of imines attains 90% e.e. but necessitates high-pressure equipment, limiting scalability.
Industrial-Scale Considerations
The patented route is favored for:
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Cost Efficiency : Reagents (e.g., methanol, Na₂CO₃) are inexpensive.
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Scalability : All steps operate at ambient or mildly elevated temperatures.
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Sustainability : Solvents (CH₂Cl₂, acetonitrile) are recycled via distillation.
Chemical Reactions Analysis
Types of Reactions
D-Lysine lactam undergoes various chemical reactions, including:
Oxidation: This reaction can convert D-Lysine lactam into its corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactam ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted lactams, amines, and oxo derivatives, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
D-Lysine lactam has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: D-Lysine lactam is a precursor in the synthesis of antibiotics and neurokinin receptor antagonists.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which D-Lysine lactam exerts its effects involves its interaction with specific molecular targets. For instance, in the synthesis of antibiotics, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The lactam ring structure is crucial for its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Ring Size and Flexibility: The seven-membered azepane ring in this compound provides greater conformational flexibility compared to six-membered lactams (e.g., piperidinones), enhancing its ability to bind to complex enzyme pockets . Smaller rings (e.g., 5- or 6-membered) exhibit higher ring strain, limiting their adaptability in biological systems .
Substituent Effects: The 3-amino group in this compound facilitates hydrogen bonding with targets like neurotransmitter receptors, a feature less pronounced in non-amino-substituted analogs (e.g., ε-caprolactam) . Methylation at position 1 (e.g., (R)-3-Amino-1-methylazepan-2-one) increases lipophilicity, improving blood-brain barrier penetration for CNS applications .
Chirality :
- The (R)-enantiomer shows higher biological activity than its (S)-counterpart or racemic mixtures, particularly in receptor selectivity .
Biological Activity: Compared to 4-Aminopiperidin-2-one (analgesic focus), this compound is more effective in modulating GABA receptors, making it relevant for anxiety and epilepsy treatments .
Research Implications
- Pharmaceuticals: The seven-membered structure of this compound is preferred for designing drugs requiring flexible backbone interactions, such as kinase inhibitors .
- Industrial Chemistry : Its hydrochloride salt (CAS 26081-03-8) is utilized for improved solubility in synthetic protocols .
- Comparative Disadvantages: Six-membered analogs like 3-Amino-ε-caprolactam are cheaper to synthesize but lack the stereochemical complexity needed for targeted therapies .
Biological Activity
(R)-3-Aminoazepan-2-one, also known as (R)-2-aminohexano-6-lactam, is a chiral compound with significant potential in medicinal chemistry. This compound features a seven-membered heterocyclic ring structure and contains an amino group and a ketone, which contribute to its biological activity. This article explores the biological properties, synthesis methods, and therapeutic applications of this compound, supported by relevant research findings.
- Molecular Formula: C₆H₁₂N₂O
- Molecular Weight: 128.17 g/mol
- Structure: The compound contains a nitrogen atom at position 3 and a carbonyl group at position 2, enhancing its polarity and potential for hydrogen bonding .
1. Neurotransmission Modulation
Research indicates that this compound serves as a precursor to gamma-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Studies have shown its potential to modulate GABAergic neurotransmission, suggesting implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been investigated for its effects on neuronal survival, neuroinflammation, and protein misfolding associated with these conditions .
2. Antimycobacterial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb). One study highlighted that replacing the (S)-3-aminoazepan-2-one moiety in capuramycin with (S)-3-amino-1,4-benzodiazepine-2-one improved antimycobacterial efficacy . This suggests that modifications of the azepan structure can enhance activity against resistant strains of Mtb.
3. Anti-inflammatory and Anti-cancer Properties
Preliminary studies indicate that this compound may possess anti-inflammatory and anti-cancer properties. Its ability to inhibit inflammatory pathways could make it useful in treating various inflammatory conditions. Additionally, ongoing research aims to elucidate specific mechanisms of action related to its anti-cancer effects .
Synthesis Methods
This compound can be synthesized through various methods, often involving cyclization reactions from appropriate precursors. One common synthetic route includes:
- Starting Materials: Appropriate amino acids or lactams.
- Reagents: Use of reducing agents such as sodium borohydride in specific solvents like tetrahydrofuran.
- Yield Optimization: Reaction conditions are optimized to enhance yield and purity .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Aminohexanoic Acid | Linear Amino Acid | Non-cyclic structure; lacks lactam functionality |
| 6-Aminocaproic Acid | Linear Amino Acid | Similar chain length but lacks cyclic structure |
| L-2-Aminohexano-6-lactam | Enantiomer | Structural isomer with potentially different activity |
| 4-Amino-1-pentanol | Aliphatic Amine | Shorter chain; lacks lactam ring |
The unique cyclic lactam structure of this compound contributes distinct chemical reactivity and biological properties compared to these similar compounds .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound on neuronal cultures found that it significantly reduced markers of neuroinflammation and improved cell viability under stress conditions associated with neurodegenerative diseases.
Case Study 2: Antimycobacterial Efficacy
In preclinical trials, derivatives of this compound were tested against drug-resistant strains of Mtb. Results indicated that certain modifications led to enhanced efficacy, paving the way for new therapeutic strategies against tuberculosis.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended to confirm the structure and enantiomeric purity of (R)-3-Aminoazepan-2-one?
- Methodological Answer : Enantiomeric purity is critical for biological activity. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve (R)- and (S)-enantiomers, as described in synthetic protocols . For structural confirmation, combine -NMR and -NMR to identify characteristic signals (e.g., lactam carbonyl at ~170 ppm and amino group resonance). Mass spectrometry (ESI-MS) can verify molecular weight (128.17 g/mol) .
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Cyclization of protected lysine derivatives. For example, benzoylation of (R)-lysine followed by lactamization under acidic conditions yields ~60–70% enantiomeric excess .
- Route 2 : One-pot synthesis using alkynes and piperazine-2,5-diones. Optimal conditions include cesium carbonate as a base and alkanoyl protecting groups, achieving >80% yield . Avoid benzyl/allyl protecting groups, as they sterically hinder lactam formation .
Advanced Research Questions
Q. How can enantiomeric yield of this compound be optimized during synthesis, and what factors affect chiral resolution?
- Methodological Answer :
- Dynamic Kinetic Resolution (DKR) : Employ enzymatic catalysts (e.g., lipases) to racemize intermediates and favor the (R)-enantiomer. For example, Candida antarctica lipase B (CAL-B) achieves >95% ee under mild aqueous conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group, improving cyclization efficiency. However, they may reduce enantioselectivity due to solvent-catalyst interactions .
- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates, reducing racemization during lactamization .
Q. What strategies resolve contradictory data on the biological activity of this compound across in vitro studies?
- Methodological Answer :
- Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., HEK-293 vs. CHO) or incubation times. Use standardized protocols (e.g., ISO 10993-5) for cytotoxicity assays .
- Subgroup Analysis : Stratify data by enantiomeric purity. For example, (R)-enantiomer shows 10-fold higher affinity for GABA receptors than (S)-enantiomer in neuronal cell models .
- Meta-Analysis : Pool data from independent studies (minimum n=3) and apply mixed-effects models to account for inter-lab variability .
Q. How does the choice of protecting groups impact the scalability of this compound synthesis for medicinal chemistry applications?
- Methodological Answer :
- Alkanoyl vs. Aryl Groups : Alkanoyl groups (e.g., acetyl) are easily removed under mild acidic conditions, making them preferable for multi-step syntheses. Aryl groups (e.g., benzoyl) require harsher conditions (e.g., H/Pd-C), risking lactam ring degradation .
- Green Chemistry Considerations : Water-soluble protecting groups (e.g., sulfonates) reduce organic solvent use but may lower reaction rates by 20–30% .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported IC values for this compound in enzyme inhibition assays?
- Methodological Answer :
- Replicate Experiments : Perform dose-response curves in triplicate with internal controls (e.g., known inhibitors) to validate assay precision .
- Buffer Compatibility : Test activity in varying pH (6.5–7.5) and ionic strength buffers. For example, Tris-HCl buffers may chelate metal cofactors, artificially inflating IC values .
- Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR) to rule out assay-specific artifacts .
Experimental Design Considerations
Q. What in vitro models are most suitable for studying the neuropharmacological activity of this compound?
- Methodological Answer :
- Primary Neuronal Cultures : Rat cortical neurons are ideal for studying GABAergic modulation due to native receptor expression .
- SH-SY5Y Cell Line : Use for high-throughput screening of neuroprotective effects under oxidative stress (e.g., HO-induced apoptosis) .
- Patch-Clamp Electrophysiology : Quantify ion channel modulation with sub-millisecond resolution to correlate structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
